(2R)-2-aminohex-5-ynoic Acid
Description
Overview of Non-Canonical Amino Acids and Their Utility
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 genetically encoded in all living organisms. While over 100 ncAAs exist in nature as metabolic intermediates or through post-translational modifications, many more are synthetically created. mdpi.com These synthetic ncAAs can be engineered with a variety of artificial side chains, expanding the chemical diversity available for protein engineering. oup.com
The incorporation of ncAAs into proteins allows for the alteration and enhancement of protein properties. caltech.edu This has broad utility in various research areas, from elucidating biochemical mechanisms to engineering novel biomaterials. caltech.eduresearchgate.net For instance, ncAAs can be used to probe protein structure and dynamics, study protein-protein interactions, and even control protein activity within living cells. They are also valuable tools for developing new therapeutic agents, as their inclusion can confer resistance to proteolytic degradation. mdpi.com
The introduction of ncAAs into proteins can be achieved through several methods, including residue-specific incorporation and site-specific incorporation via genetic code expansion. caltech.edu These techniques have made it easier for researchers to harness the power of ncAAs for their specific research needs. caltech.edu
Table 1: Examples of Non-Canonical Amino Acids and Their Applications
| Non-Canonical Amino Acid | Key Feature | Application |
|---|---|---|
| 3-Aminotyrosine | Altered spectral properties | Modifying fluorescent proteins |
| Dizpoc | Photo-crosslinking | Identifying protein-protein interactions |
| L-ANAP | Fluorescent | FRET studies for structural analysis |
| Azidohomoalanine (AHA) | Azide-bearing | Bio-orthogonal non-canonical amino acid tagging (BONCAT) nih.gov |
| Homopropargylglycine (HPG) | Alkyne-bearing | Fluorescent non-canonical amino acid tagging (FUNCAT) nih.gov |
Significance of Alkyne-Functionalized Amino Acids
Alkyne-functionalized amino acids, such as (2R)-2-aminohex-5-ynoic acid, are particularly significant due to their ability to participate in bioorthogonal "click" chemistry reactions. jenabioscience.compeptide.com The terminal alkyne group is a small, chemically inert handle that can be selectively reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst. jenabioscience.comiris-biotech.de This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient, specific, and produces no byproducts, making it ideal for use in complex biological systems. peptide.comiris-biotech.de
The versatility of click chemistry allows for the attachment of a wide array of molecules to alkyne-containing proteins, including:
Fluorophores: For visualizing protein synthesis and localization. nih.govpeptide.com
Biotin (B1667282) tags: For the purification and enrichment of newly synthesized proteins. jenabioscience.com
Drug molecules: For targeted drug delivery.
Glycans and lipids: To study post-translational modifications. peptide.com
Alkyne-containing amino acids like L-Homopropargylglycine (HPG) can serve as methionine surrogates and be incorporated into nascent proteins during translation. nih.govjenabioscience.com This metabolic labeling approach enables the study of global protein synthesis in cells and organisms. nih.govjenabioscience.com Furthermore, alkyne-functionalized amino acids are instrumental in creating cyclic peptides and stapled peptides, which are conformationally constrained structures with potential therapeutic applications. peptide.com
Beyond click chemistry, the alkyne group can also participate in other chemical transformations, such as Sonogashira coupling, further expanding its utility in peptide and protein modification. peptide.com Recent research has also demonstrated the use of alkyne-encoded amino acids in palladium-mediated protein labeling on the surface of living mammalian cells. nih.gov
Stereochemical Considerations and Enantiomeric Forms in Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept with profound implications in biological systems. numberanalytics.comsolubilityofthings.com Most biological molecules, including amino acids, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. solubilityofthings.comnih.gov In nature, there is a strong preference for one enantiomeric form over the other; for instance, proteins are almost exclusively composed of L-amino acids. slideshare.netacs.org
The specific stereoisomer of a molecule can dramatically influence its biological activity. solubilityofthings.comlibretexts.org This is because biological receptors, such as enzymes and protein binding sites, are themselves chiral and will often interact with only one enantiomer of a substrate or drug. slideshare.netlibretexts.org The differential effects of enantiomers are famously illustrated by the thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other caused severe birth defects. numberanalytics.com
In the context of this compound, the "(2R)" designation specifies the configuration at the alpha-carbon, distinguishing it from its (2S) enantiomer. This stereochemical purity is crucial for its intended application in research, as the two enantiomers could have vastly different biological properties and interactions. The ability to discriminate between stereoisomers is a key feature of biological systems, and understanding these differences is paramount in fields like drug discovery and chemical biology. libretexts.orgrsc.org
The synthesis of stereochemically pure compounds is therefore a critical aspect of modern chemistry. rsc.org Researchers employ various methods, including chiral pool synthesis from naturally occurring chiral molecules and asymmetric synthesis techniques, to produce single enantiomers. rsc.org
Table 2: Key Terminology in Stereochemistry
| Term | Definition |
|---|---|
| Stereoisomers | Isomers with the same molecular formula and sequence of bonded atoms, but different three-dimensional orientations. bartleby.com |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. solubilityofthings.com |
| Diastereomers | Stereoisomers that are not mirror images of each other. bartleby.com |
| Chirality | The property of a molecule that is not superimposable on its mirror image. solubilityofthings.com |
| Racemic Mixture | A 50:50 mixture of two enantiomers. bartleby.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminohex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447532 | |
| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211054-02-3 | |
| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2r 2 Aminohex 5 Ynoic Acid
Stereoselective Chemical Synthesis Approaches
The chemical synthesis of (2R)-2-aminohex-5-ynoic acid in its enantiomerically pure form presents significant challenges, primarily centered on the precise control of the stereochemistry at the α-carbon. Chemists have devised several elegant strategies to overcome this hurdle, which can be broadly categorized into approaches using chiral precursors, asymmetric reactions, and comprehensive multi-step syntheses designed for stereochemical fidelity.
Strategies Utilizing Chiral Starting Materials
One of the most effective strategies for obtaining enantiopure compounds is to begin with a readily available, naturally occurring chiral molecule, a concept known as the "chiral pool" approach. wikipedia.orgmdpi.comtcichemicals.com This method leverages the inherent chirality of starting materials like amino acids or sugars, preserving their stereochemical integrity throughout the synthetic sequence. wikipedia.org For the synthesis of α-amino acids, enantiopure precursors such as (S)-lysine can be utilized. molaid.com
While direct synthesis of this compound from a single chiral pool molecule is not prominently detailed, the principle is well-established. For instance, a general and highly stereoselective synthesis of versatile chiral synthons with two defined stereocenters can be achieved from epoxybutanoates. clockss.org The synthesis of an optically active (2R,3S)-epoxybutanoate, confirmed to be >99% ee after purification, serves as a powerful starting block. clockss.org This chiral epoxide can then undergo nucleophilic ring-opening followed by further modifications to construct the desired carbon skeleton and introduce the terminal alkyne, all while retaining the crucial stereocenter.
Table 1: Example of Chiral Synthon Preparation for Amino Acid Synthesis
| Starting Material | Key Transformation | Chiral Product | Purity | Reference |
|---|
Asymmetric Strecker Reaction Applications
The Strecker synthesis, a classic method for producing amino acids from aldehydes, has been adapted for asymmetric synthesis to yield enantiomerically enriched products. masterorganicchemistry.comwikipedia.orgpearson.com The asymmetric Strecker reaction typically involves the addition of cyanide to a C=N bond formed between an aldehyde and a chiral amine auxiliary, followed by hydrolysis of the resulting α-aminonitrile. nih.gov
This methodology has been successfully applied to the synthesis of acetylene-containing amino acids. An asymmetric Strecker reaction has been reported to produce homopropargylglycine (Hpg) and its higher homolog, 2-aminohept-6-ynoic acid, in high yields and with enantiomeric excesses (ee) exceeding 80%. researchgate.net The synthesis of the racemic precursor, (2RS)-2-aminohex-5-ynenitrile, has also been described, which could potentially be resolved or produced via an asymmetric variant. researchgate.net The key to the asymmetric approach is the use of a chiral catalyst or auxiliary that directs the incoming cyanide nucleophile to one face of the imine intermediate. wikipedia.orgnih.gov Various chiral auxiliaries, such as (S)-α-methylbenzylamine or (R)-phenylglycinol, have been employed for this purpose in the synthesis of other complex amino acids. nih.gov
Table 2: Asymmetric Strecker Reaction for Alkynyl Amino Acids
| Substrate Type | Key Reagents | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aldehyde | Chiral amine auxiliary, Cyanide source | α-Amino acid | >80% | researchgate.net |
Multi-step Synthesis for Stereochemical Control and Purity
Achieving high stereochemical control and purity often necessitates intricate, multi-step synthetic sequences. These routes are meticulously designed to build the molecule step-by-step, with each reaction contributing to the final, precise three-dimensional structure.
A powerful strategy involves the combination of chemical diastereoselectivity and enzymatic enantioselectivity. clockss.org For example, a synthetic route might begin with the creation of a racemic or diastereomeric mixture of a key intermediate. In one instance, a mixture of epoxides was synthesized and then subjected to a classical resolution technique involving the formation of a diastereomeric salt with a chiral resolving agent like brucine. clockss.org Recrystallization of this salt allows for the separation of one diastereomer in high purity. This optically pure intermediate, such as (2R,3S)-epoxy carboxylic acid, can then be carried forward through several reaction steps, such as conversion to an acetylene, to yield the final product with its absolute stereochemistry secured. clockss.org This approach underscores the importance of purification and separation techniques at critical junctures in a synthesis to ensure the stereochemical integrity of the final compound.
Biocatalytic Routes to Enantiomerically Pure Forms
Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing highly selective and environmentally benign routes to enantiopure compounds. nih.gov Enzymes, functioning under mild conditions, can catalyze reactions with exquisite stereoselectivity, making them ideal for the production of chiral amino acids.
Enzymatic Resolution Techniques
Enzymatic kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation.
A biocatalytic pathway has been developed for the efficient synthesis of both enantiomeric forms of various non-proteinogenic, unsaturated α-amino acids. researchgate.net The process involves the chemical synthesis of a racemic unsaturated amino acid amide, which is then subjected to an aminopeptidase (B13392206). The enzyme, sourced from organisms like Pseudomonas putida ATCC 12633, selectively hydrolyzes the (S)-amide to the corresponding (S)-acid, leaving the (R)-amide unreacted. researchgate.net The resulting (S)-acid and (R)-amide can then be easily separated. This method is directly applicable to the production of this compound by providing the unreacted (R)-amide for subsequent hydrolysis. Another relevant example is the optical resolution of racemic 2-amino-6-hydroxy-4-hexynoic acid using renal acylase to isolate the (2R)-configured natural product. researchgate.net
Table 3: Enzymatic Resolution of Unsaturated Amino Acids
| Racemic Substrate | Enzyme Source | Products | Outcome | Reference |
|---|---|---|---|---|
| Unsaturated amino acid amides | Pseudomonas putida aminopeptidase | (S)-amino acid + (R)-amino amide | Separation of enantiomers | researchgate.net |
Engineered Organisms for Chiral Amino Acid Production
The field of metabolic engineering allows for the redesign of microbial metabolisms to produce valuable chemicals, including non-canonical amino acids, directly from simple feedstocks like glucose. pnas.orgnih.gov This involves introducing new enzymatic pathways or modifying existing ones in host organisms such as Escherichia coli or Corynebacterium glutamicum. nih.gov
While the total biosynthesis of this compound from glucose in an engineered organism has not been specifically reported, the principles have been demonstrated for other non-natural amino acids. For example, E. coli metabolism was successfully expanded to produce L-homoalanine. pnas.org This was achieved by evolving the enzyme glutamate (B1630785) dehydrogenase to utilize 2-ketobutyrate, a non-natural substrate, thereby creating a novel biosynthetic pathway. pnas.org
Similarly, genetically modified organisms can be used as whole-cell catalysts for specific biotransformations. mdpi.com An engineered E. coli strain expressing a desired enzyme, such as an aminopeptidase or a dehydrogenase, can be used to perform resolutions or asymmetric syntheses on an externally supplied substrate. researchgate.netnih.gov For instance, a recombinant E. coli containing both a hydroxy acid dehydrogenase (HADH) and a formate (B1220265) dehydrogenase for cofactor recycling was used to produce (S)-2-hydroxy acids from 2-oxo acids with high yield and enantiomeric excess. nih.gov A similar system could be envisioned using an engineered aminotransferase to convert a keto-acid precursor into this compound.
Molecular Recognition and Incorporation into Biomolecules
Genetic Code Expansion Strategies
Genetic code expansion allows for the site-specific or residue-specific incorporation of ncAAs into proteins within living cells or in cell-free systems. nih.govgoogle.com This is accomplished by engineering the translational machinery of the cell. nih.gov
Site-Specific Incorporation of (2R)-2-aminohex-5-ynoic Acid into Proteins
Once an efficient and specific orthogonal AARS/tRNA pair is developed, it can be used to incorporate this compound at a specific, predetermined site within a target protein. nih.gov This is achieved by introducing the reassigned codon (e.g., TAG for the amber codon) into the gene of the target protein at the desired location via site-directed mutagenesis. d-nb.info When this modified gene is expressed in a host organism containing the corresponding orthogonal pair and supplemented with this compound, the translational machinery will insert the ncAA at the position of the amber codon, producing a protein with a single, precisely placed alkyne handle. mdpi.com
The efficiency of this process can be limited by competition with cellular factors, such as release factor 1 (RF1), which recognizes the UAG stop codon and terminates translation. yale.edu The use of genomically recoded organisms where all UAG codons have been replaced and RF1 is deleted can significantly enhance the yield and fidelity of ncAA incorporation. google.comyale.edu
Residue-Specific Global Replacement in Auxotrophic Hosts
An alternative to site-specific incorporation is the global replacement of a canonical amino acid with an analog throughout the entire proteome. nih.govacs.org This technique utilizes an auxotrophic host strain, which is incapable of synthesizing a specific canonical amino acid (e.g., methionine). nih.gov
The process involves:
Growing the auxotrophic host in a minimal medium that lacks the specific canonical amino acid. nih.gov
Supplementing the medium with the desired non-canonical analog, in this case, this compound. nih.govacs.org
If the endogenous AARS for that amino acid is permissive enough to recognize and activate the analog, it will be incorporated into proteins at every position normally occupied by the canonical amino acid. nih.govacs.org For example, L-propargylglycine is a well-known methionine surrogate that can be incorporated by the endogenous methionyl-tRNA synthetase in methionine-auxotrophic E. coli. The structural similarity allows it to be accepted by the translational machinery, leading to its global substitution for methionine. nih.gov While this method is robust, its application for the D-enantiomer, this compound, is less common due to the high stereospecificity of most natural AARSs.
Chemical Ligation and Peptide Synthesis
Beyond biological methods, this compound can be incorporated into peptides through direct chemical synthesis, offering a route to produce shorter proteins or protein domains with precisely placed modifications.
Solid-Phase Peptide Synthesis (SPPS) with this compound Derivatives
Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical peptide production, allowing for the stepwise assembly of amino acids on a solid resin support. bachem.com To incorporate this compound, it is typically used in a protected form, most commonly as Fmoc-D-propargylglycine (Fmoc-(2R)-2-aminohex-5-ynoic acid). anaspec.com
The Fmoc group protects the N-terminus of the amino acid. The SPPS cycle involves:
Deprotection: The Fmoc group of the resin-bound amino acid is removed, usually with a base like piperidine.
Coupling: The next protected amino acid (e.g., Fmoc-D-propargylglycine) is activated and coupled to the free N-terminus of the growing peptide chain. bachem.com
Washing: Excess reagents are washed away before the next cycle begins.
This process is repeated until the desired peptide sequence is assembled. The alkyne side chain of the incorporated D-propargylglycine residue remains intact throughout the synthesis. Following assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed. rsc.org This method allows for the creation of peptides containing the alkyne functionality of this compound at any desired position. nih.gov
Table 2: Comparison of SPPS Protecting Groups for Propargylglycine
| Protecting Group | Chemical Name | Deprotection Condition | Primary Use |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile (e.g., piperidine) | Standard for modern SPPS due to mild deprotection. |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., TFA) | Less common in modern SPPS; used in solution-phase or with acid-stable substrates. |
Native Chemical Ligation Approaches
Native chemical ligation (NCL) is a powerful technique for joining two unprotected peptide segments to form a larger protein. rsc.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.
While this compound does not directly participate in the canonical NCL reaction, it can be incorporated into one of the peptide fragments via SPPS. The resulting full-length protein, created through NCL, will contain the alkyne-bearing residue. This hybrid approach, combining SPPS and NCL, allows for the synthesis of larger proteins containing this compound than what is typically feasible with SPPS alone. The alkyne handle can then be used for subsequent modifications, such as cyclization or conjugation. rsc.org
Applications in Protein and Peptide Engineering
Bioorthogonal Labeling and Probing of Proteins
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group of (2R)-2-aminohex-5-ynoic acid is a prime example of a bioorthogonal handle, enabling researchers to "click" on a variety of probes for visualization and analysis. nih.govsemanticscholar.org
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). rsc.orgnih.gov When this compound is incorporated into a protein, its terminal alkyne is available to react with an azide-containing molecule, such as a fluorescent dye or a drug molecule. vulcanchem.comnih.gov This reaction is widely used for creating protein conjugates with desired properties. rsc.org The process is catalyzed by copper(I), which can be generated in situ from copper(II) salts with the addition of a reducing agent. nih.govnih.gov The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov The efficiency of CuAAC can be influenced by the structure of the alkyne and the choice of copper-coordinating ligands. mdpi.com
Table 1: Key Features of CuAAC for Protein Conjugation
| Feature | Description |
|---|---|
| Reactants | Terminal alkyne (from this compound) and an azide-functionalized probe. |
| Catalyst | Copper(I) ions, often generated in situ from CuSO4 with a reducing agent. nih.gov |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov |
| Key Advantage | High efficiency, specificity, and biocompatibility under optimized conditions. rsc.org |
A significant advancement in bioorthogonal chemistry has been the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). researchgate.net This reaction eliminates the need for the potentially toxic copper catalyst, making it more suitable for applications in living cells and organisms. researchgate.netnih.gov In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne (B158145). researchgate.netnih.gov While this compound itself has a linear alkyne, it is the azide-bearing partner that is typically modified for SPAAC. A protein containing an azide-functionalized amino acid can be reacted with a strained alkyne probe. nih.gov The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. researchgate.netnih.gov The rate of SPAAC can be enhanced by secondary interactions between the reactants. rsc.orgchemrxiv.org
The success of alkyne-azide click chemistry has spurred the development of a wide array of other bioorthogonal reactions. nih.gov The alkyne group of this compound can participate in other transformations, although the CuAAC and SPAAC reactions remain the most prominent. Researchers are continuously exploring new reactive pairs to expand the toolkit of bioorthogonal chemistry, enabling more complex and multiplexed labeling experiments. nih.gov The introduction of chemically unique groups via non-natural amino acids has wide-ranging applications in protein engineering and functional studies. researchgate.net
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Chemistry
Investigating Protein Synthesis and Turnover
Understanding the dynamics of protein synthesis and degradation is crucial for cell biology and for understanding disease states. This compound provides a powerful method for studying these processes.
This compound, also known as L-homopropargylglycine (L-HPG), can be used to metabolically label newly synthesized proteins. jenabioscience.com When introduced to cells, it is recognized by the cellular machinery as an analog of methionine and is incorporated into proteins during translation. jenabioscience.com This results in a pool of newly made proteins that are tagged with an alkyne handle. jenabioscience.com These tagged proteins can then be visualized or isolated by reacting them with an azide-functionalized probe via click chemistry. jenabioscience.com This technique allows for the specific analysis of the proteome in response to various stimuli or during different cellular states. nih.gov The use of auxotrophic strains, which cannot synthesize a particular amino acid, can enhance the incorporation of the non-canonical analog. nih.gov
Table 2: Research Findings in Metabolic Labeling
| Study Focus | Key Finding |
|---|---|
| Visualization of new proteins | L-HPG allows for the fluorescent tagging and imaging of nascent proteins in cells. jenabioscience.com |
| Identification of secreted proteins | Non-canonical amino acid tagging can be used to identify proteins secreted by bacteria. nih.gov |
| Proteome-wide analysis | Metabolic labeling enables the global analysis of protein synthesis and turnover. nih.gov |
Post-translational modifications (PTMs) are crucial for regulating protein function. The incorporation of this compound can be used to study PTMs in several ways. For instance, by labeling a specific protein with the alkyne handle, researchers can then enrich for that protein and analyze its PTM status using mass spectrometry. Furthermore, the presence of the bulky alkyne group can sometimes influence the PTM landscape of a protein, providing insights into the interplay between protein structure and modification. The use of bio-orthogonal labels is particularly valuable for a variety of cross-linking and click reactions in structure-functional studies. nih.govsemanticscholar.org
Metabolic Labeling of Nascent Proteins
Design of Conformationally Constrained Peptides and Peptidomimetics
The creation of peptides with predictable and stable three-dimensional structures is a primary goal in peptidomimetic chemistry. This compound can be utilized to introduce conformational rigidity into otherwise flexible peptide backbones.
β-turns are crucial secondary structure motifs that redirect the polypeptide chain, playing vital roles in molecular recognition and biological activity. The synthesis of conformationally restricted amino acids is a key strategy for creating mimics of these turns. ru.nl While the (S)-enantiomer of 2-aminohex-5-enoic acid has been used to synthesize dipeptides that can undergo ring-closing metathesis (RCM) to form cyclic structures, this principle of using unsaturated side chains to enforce specific conformations is broadly applicable. uu.nl By incorporating residues like 2-aminohex-5-ynoic acid, it is possible to create cyclic peptidomimetics that lock the peptide backbone into a conformation that mimics a natural β-turn. uu.nl The synthesis of a conformationally restricted tetrapeptide to mimic a disulfide-stabilized β-turn has been demonstrated by replacing cysteine residues with allylglycine derivatives, showcasing the utility of unsaturated amino acids in forming structural mimics through cyclization. uu.nl
β-Turn Mimicry in Peptide Structure
Elucidation of Protein-Protein and Protein-Metabolite Interactions
Understanding the complex web of interactions between proteins and other molecules is fundamental to cell biology. nih.gov Protein-metabolite interactions, in particular, are critical for regulating enzyme function and metabolic pathways. nih.govbiorxiv.org this compound serves as a powerful chemical tool for studying these interactions through bioorthogonal chemistry. researchgate.net
The terminal alkyne on the amino acid's side chain acts as a bioorthogonal handle. This means it is chemically inert within the complex biological environment of a cell but can be specifically targeted by a reaction partner, most commonly an azide-functionalized molecule, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". researchgate.net
The general strategy involves:
Incorporating this compound into a "bait" protein of interest using methods like amber codon suppression. researchgate.net
Introducing the protein into a cellular system to allow it to interact with its natural binding partners (other proteins or metabolites).
Lysing the cells and reacting the alkyne-modified protein with an azide-bearing reporter tag, such as biotin-azide.
Using the high affinity of biotin (B1667282) for streptavidin to perform affinity enrichment, pulling down the bait protein along with its entire interaction complex. researchgate.net
Identifying the co-purified proteins or metabolites using mass spectrometry.
This approach allows for the covalent trapping and subsequent identification of both stable and transient protein-protein and protein-metabolite interactions that would be difficult to detect using other methods.
Multifunctionalization of Proteins for Diverse Research Purposes
Multifunctionalization refers to the strategic modification of a protein to install chemical entities that are not naturally present, enabling researchers to probe its function, track its location, or trap its interactions. researchgate.net The alkyne handle provided by this compound is exceptionally versatile for this purpose. The ability to "click" various functional molecules onto the alkyne group opens up a wide range of experimental possibilities.
The table below summarizes several applications of this multifunctionalization strategy.
| Attached Functional Group | Research Purpose | Description |
| Fluorophore | Cellular Imaging | A fluorescent dye is attached to the protein, allowing for its visualization and localization within living or fixed cells using techniques like fluorescence microscopy. |
| Biotin | Affinity Purification | Attaching a biotin tag enables the selective isolation of the protein and its binding partners from a complex mixture for subsequent analysis (e.g., interactomics). researchgate.net |
| Photo-crosslinker | Covalent Trapping of Interactions | A light-activated chemical group is attached that, upon irradiation, forms a covalent bond with nearby molecules, permanently trapping transient or weak protein-protein or protein-nucleic acid interactions. |
| Drug Conjugate | Targeted Drug Delivery | A therapeutic agent can be conjugated to a protein (such as an antibody) that targets a specific cell type, enabling site-specific drug delivery. |
| NMR Probe | Structural Analysis | Isotope-labeled or paramagnetic probes can be attached to provide specific distance restraints for determining protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. |
This modular approach, combining genetic incorporation of the unnatural amino acid with bioorthogonal chemistry, provides a robust platform for the sophisticated functional analysis of proteins in diverse research contexts. researchgate.net
Mechanistic Biochemical and Enzymatic Studies
Modulation of Enzyme Activity and Specificity
The terminal alkyne functionality of (2R)-2-aminohex-5-ynoic acid and related compounds makes them potent modulators of enzyme activity. Research has shown that alkyne-containing amino acids can act as inhibitors for certain enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), which are crucial for amino acid metabolism. For instance, the related compound 4-aminohex-5-ynoic acid (also known as γ-acetylenic GABA) is a potent irreversible inhibitor of GABA-T, an enzyme responsible for the degradation of the neurotransmitter GABA. wikipedia.orgdntb.gov.ua The mechanism often involves the alkyne group reacting within the enzyme's active site to form a stable covalent bond, thus deactivating the enzyme. While specific studies on this compound's modulation of a wide range of enzymes are not extensively detailed in available literature, its structural similarity to other known enzyme inhibitors suggests it likely interacts with and potentially inhibits enzymes involved in amino acid and fatty acid metabolism. cymitquimica.com
Investigation of Metabolic Pathways using this compound as a Probe
The unique chemical properties of this compound make it a valuable tool for probing metabolic pathways. The terminal alkyne group can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemistryviews.orgacs.org This allows researchers to "click" a reporter molecule (like a fluorescent dye or a biotin (B1667282) tag) onto the amino acid after it has been incorporated into cellular systems. This technique enables the tracking and identification of proteins and metabolic processes that utilize this non-canonical amino acid. acs.orgnih.gov Although specific research using this compound as a metabolic probe is still an emerging area, the established use of similar alkyne-containing amino acids in studying nascent proteomes and post-translational modifications highlights its significant potential in this field. acs.orgsmolecule.com
Analysis of Natural Occurrence and Identified Biochemical Activities
This compound has been identified as a naturally occurring toxic amino acid in the mushroom Trogia venenata. researchgate.netresearchgate.net Consumption of this mushroom has been linked to cases of Sudden Unexplained Death (SUD) in Yunnan Province, China. researchgate.netresearchgate.net Toxicological studies in mice have demonstrated that this compound, along with a related hydroxylated version, is a primary contributor to the mushroom's toxicity. researchgate.netresearchgate.netrhhz.net
Table 1: Natural Occurrence and Reported Activity of this compound
| Natural Source | Organism Type | Identified Biochemical Activity | Reference |
|---|---|---|---|
| Trogia venenata | Mushroom (Fungus) | Toxic to mice, implicated in Sudden Unexplained Death (SUD) | researchgate.netresearchgate.netrhhz.net |
| Cortinarius claricolor | Mushroom (Fungus) | The related (2S) isomer shows antibacterial activity | researchgate.netnih.gov |
The biosynthesis of terminal alkyne-containing amino acids is a relatively rare and complex process in nature. nih.gov Research on the bacterium Streptomyces cattleya has elucidated a pathway for producing such amino acids, which provides a model for understanding their formation in other organisms like fungi. chemistryviews.orgnih.gov This pathway begins with the common amino acid L-lysine. chemistryviews.orgnih.gov A series of enzymatic reactions, including halogenation and oxidative C-C bond cleavage, transforms L-lysine into intermediates that ultimately lead to the formation of a terminal alkyne. nih.govresearchgate.net One key enzyme type involved is a pyridoxal-5'-phosphate (PLP)-dependent lyase, which catalyzes the final step of triple bond formation through the isomerization of an allene (B1206475) intermediate. researchgate.netnih.gov While the specific pathway for this compound in Trogia venenata has not been fully detailed, it likely involves a similar enzymatic logic, starting from a common amino acid precursor. researchgate.netnih.gov
The primary toxic mechanism proposed for this compound is the severe disruption of energy metabolism. researchgate.netresearchgate.net It is believed to act by inhibiting key metabolic pathways, specifically the beta-oxidation of fatty acids and gluconeogenesis (the production of glucose from non-carbohydrate sources). researchgate.netresearchgate.net By blocking these pathways, the compound induces a rapid and severe drop in blood glucose levels (hypoglycemia). researchgate.netresearchgate.net This is a plausible mechanism as other alkyne-containing amino acids are known to inhibit fatty acid oxidation. rhhz.netnih.gov The inhibition of these fundamental energy-producing processes would lead to a catastrophic failure of cellular function, consistent with the sudden and fatal outcomes observed in poisoning cases. researchgate.net
Advanced Research Directions and Future Perspectives
Development of Novel (2R)-2-aminohex-5-ynoic Acid Analogs for Enhanced Functionality
The inherent utility of this compound has spurred the development of novel analogs designed to offer enhanced functionality and expand its research applications. These modifications often focus on improving incorporation into proteins, enhancing detection sensitivity, or introducing new chemical handles for orthogonal labeling strategies.
Researchers have synthesized various derivatives of alkyne-containing amino acids to serve as precursors for creating side-chain modified peptides. For instance, the synthesis of optically pure L-2-amino-4-hexynoic acid and its derivatives has been explored as a means to prepare highly tritium-labeled norleucine-containing peptides. researchgate.netresearchgate.net This highlights the potential for creating analogs with specific isotopic labeling for use in sensitive detection and quantification studies.
Furthermore, the development of analogs is not limited to the alkyne moiety. Modifications to other parts of the amino acid structure can influence its biological activity and substrate specificity. For example, the synthesis of (2R)-2-amino-6-hydroxy-4-hexynoic acid introduces a hydroxyl group, potentially altering its interactions within biological systems. researchgate.net The creation of a diverse library of such analogs will undoubtedly lead to tools with tailored properties for specific research questions. ambeed.com
Table 1: Examples of this compound Analogs and Their Potential Enhancements
| Analog Name | Structural Modification | Potential Enhanced Functionality |
| (3H)-L-norleucine derivative | Tritium labeling of an alkyne precursor | High specific activity for sensitive detection in peptide studies researchgate.net |
| (2R)-2-amino-6-hydroxy-4-hexynoic acid | Introduction of a hydroxyl group | Altered biological interactions and potential for new enzymatic substrates researchgate.net |
| 2,6-Diaminohex-4-ynoic acid | Addition of a second amino group | Modified charge and binding properties for peptide and protein engineering ambeed.com |
Integration with Advanced Spectroscopic and Imaging Techniques for Biomolecular Studies
The terminal alkyne group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe. wiley.com This property is central to its integration with advanced spectroscopic and imaging techniques for visualizing and studying biomolecules.
One of the most powerful applications is in metabolic labeling. nih.govnih.gov When cells are cultured with this compound, it is incorporated into newly synthesized proteins in place of methionine. caymanchem.com These alkyne-tagged proteins can then be visualized using "click chemistry," a highly efficient and specific reaction between the alkyne and an azide-functionalized probe, such as a fluorescent dye or biotin (B1667282). lumiprobe.comjenabioscience.comthermofisher.com This allows for the imaging of nascent protein synthesis in cells and even whole organisms like larval zebrafish. nih.gov
Stimulated Raman Scattering (SRS) microscopy is another advanced technique that directly leverages the alkyne bond's unique vibrational properties. nih.govnih.gov The C≡C triple bond exhibits a strong and sharp Raman peak in a spectral region that is largely silent in biological samples, providing a background-free signal for imaging. nih.govrsc.orgresearchgate.net This enables live-cell imaging of alkyne-tagged biomolecules, including proteins, without the need for fluorescent labels, offering a non-invasive way to study dynamic processes. wiley.comnih.govnih.gov The intensity of the SRS signal can also be used for quantitative analysis of the labeled molecules. wiley.com
Table 2: Advanced Spectroscopic and Imaging Techniques Utilizing this compound
| Technique | Principle | Application in Biomolecular Studies |
| Fluorescence Microscopy (with Click Chemistry) | Metabolic incorporation of the alkyne-tagged amino acid followed by covalent attachment of a fluorescent azide (B81097) probe. nih.govthermofisher.com | Visualization of newly synthesized proteins, tracking protein localization and dynamics. nih.govnih.govjenabioscience.com |
| Stimulated Raman Scattering (SRS) Microscopy | Direct detection of the alkyne's unique vibrational signature in a biologically silent spectral region. nih.govrsc.org | Label-free and non-invasive imaging of alkyne-tagged biomolecules in living cells and organisms. wiley.comnih.gov |
Computational Studies of this compound Interactions within Biological Architectures
Computational methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly valuable for understanding how this compound and its analogs interact with biological macromolecules at an atomic level. These studies can predict binding affinities, identify key interacting residues, and provide insights into the structural basis of their biological activity.
For example, molecular docking studies can be used to model how alkyne-containing amino acids fit into the active sites of enzymes. plos.org This information is crucial for designing novel enzyme inhibitors or engineering enzymes with new functionalities. A study on γ-aminobutyrate-aminotransferase (GABA-AT) utilized molecular docking to assess the binding affinity of various compounds, including an analog of this compound, to predict their potential as inhibitors. researchgate.net
Molecular dynamics simulations can further complement these static pictures by providing a dynamic view of how these molecules behave within a biological environment. These simulations can reveal conformational changes in both the amino acid and its target protein upon binding, offering a more complete understanding of the interaction. While specific computational studies focusing solely on this compound are emerging, the principles have been applied to similar modified amino acids, demonstrating the potential of this approach. The insights gained from such computational work can guide the rational design of new analogs with improved properties for specific biological applications. semanticscholar.orgacs.org
Q & A
Q. How can researchers resolve racemization during solid-phase synthesis of this compound-containing peptides?
- Methodological Answer : Optimize coupling conditions by reducing base strength (e.g., replace DIEA with collidine) and minimize reaction time. Monitor racemization via Marfey’s reagent derivatization followed by HPLC. Use pre-activated esters (e.g., OxymaPure/DIC) to suppress epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
